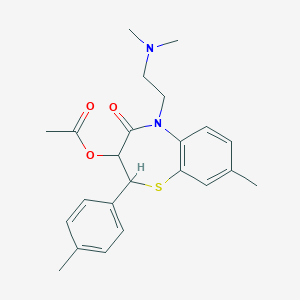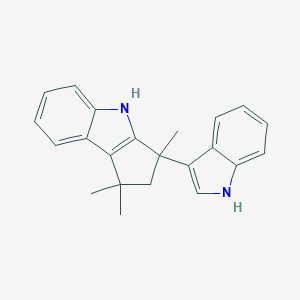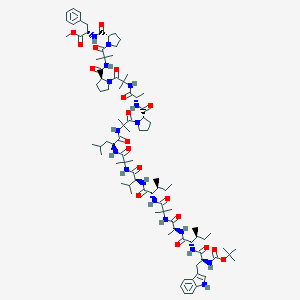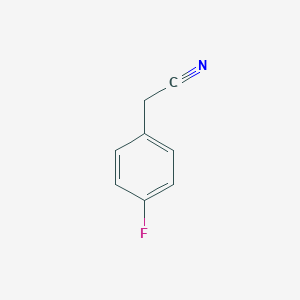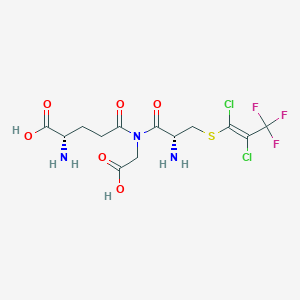
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione (DCTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCTP is a glutathione S-transferase inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione inhibits the activity of GSTs by binding to the active site of the enzyme. GSTs catalyze the conjugation of glutathione to electrophilic compounds, which facilitates their elimination from the body. Inhibition of GSTs by S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione results in the accumulation of electrophilic compounds, leading to increased oxidative stress and DNA damage. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GST inhibitor, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce the expression of various genes involved in apoptosis, DNA damage response, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied in various cancer cell lines, making it a useful tool for cancer research. However, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several limitations. It is a synthetic compound that may not accurately reflect the physiological conditions of the body. Furthermore, the toxicity and pharmacokinetics of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione are not well-understood, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. One potential direction is the development of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione derivatives with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of the role of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione in other diseases, such as neurodegenerative diseases and inflammatory diseases. Furthermore, the combination of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione with other cancer therapies, such as immunotherapy, may enhance its efficacy and reduce toxicity. Finally, the development of novel drug delivery systems for S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione may improve its clinical potential.
Synthesemethoden
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is synthesized by reacting 1,2-dichloro-3,3,3-trifluoropropene with glutathione in the presence of a catalyst. The reaction is carried out in an organic solvent at room temperature and takes several hours to complete. The resulting product is purified using chromatography to obtain pure S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. The synthesis method of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is well-established and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied for its potential applications in cancer research. Glutathione S-transferases (GSTs) are enzymes that play a critical role in the detoxification of carcinogens. Inhibition of GSTs has been shown to sensitize cancer cells to chemotherapy and radiation therapy. S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to inhibit GST activity and enhance the efficacy of chemotherapy and radiation therapy in various cancer cell lines. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
122652-97-5 |
|---|---|
Produktname |
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Molekularformel |
C13H16Cl2F3N3O6S |
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16Cl2F3N3O6S/c14-9(13(16,17)18)10(15)28-4-6(20)11(25)21(3-8(23)24)7(22)2-1-5(19)12(26)27/h5-6H,1-4,19-20H2,(H,23,24)(H,26,27)/b10-9-/t5-,6-/m0/s1 |
InChI-Schlüssel |
KDFMEOFBRCYNKT-BURXGOFRSA-N |
Isomerische SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CS/C(=C(/C(F)(F)F)\Cl)/Cl)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
Synonyme |
DCTFPG S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



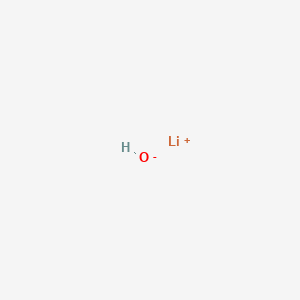
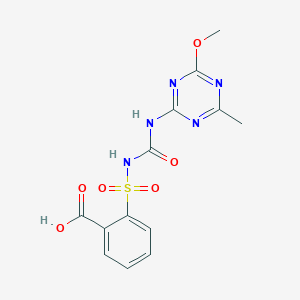
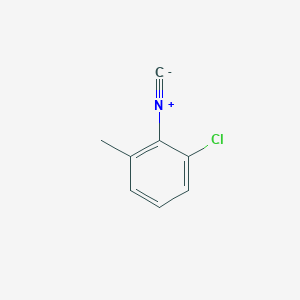
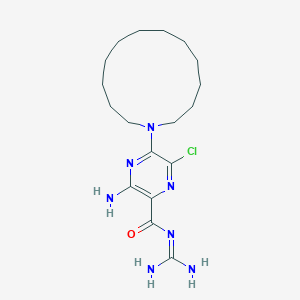
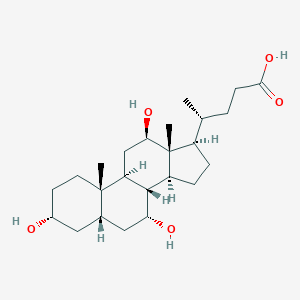
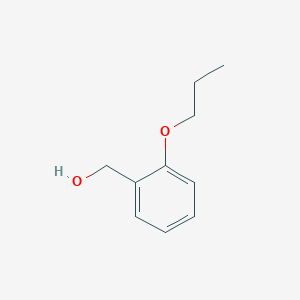
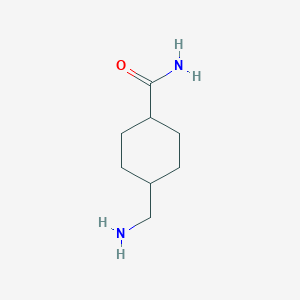
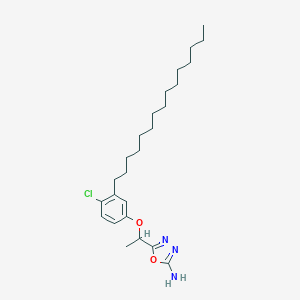
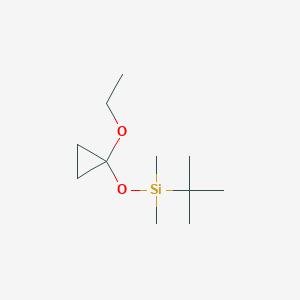
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
